4-Bromo-2-fluorophenyl cyclohexyl ketone
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Overview
Description
4-Bromo-2-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H14BrFO. It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to a cyclohexyl ketone group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorophenyl cyclohexyl ketone typically involves the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ketone Formation: The cyclohexyl ketone group is introduced through a Friedel-Crafts acylation reaction using cyclohexanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in concentrated form.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution
Major Products Formed
Substitution: Formation of various substituted phenyl cyclohexyl ketones.
Reduction: Formation of 4-Bromo-2-fluorophenyl cyclohexyl alcohol.
Oxidation: Formation of 4-Bromo-2-fluorophenyl cyclohexyl carboxylic acid
Scientific Research Applications
4-Bromo-2-fluorophenyl cyclohexyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenyl methyl ketone
- 4-Bromo-2-fluorophenyl ethyl ketone
- 4-Bromo-2-fluorophenyl propyl ketone
Uniqueness
4-Bromo-2-fluorophenyl cyclohexyl ketone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a cyclohexyl ketone group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWUMAHHKQNSGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642603 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684271-18-9 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)cyclohexylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=684271-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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